molecular formula C6H8N4S B126835 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile CAS No. 151291-05-3

3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile

Cat. No. B126835
Key on ui cas rn: 151291-05-3
M. Wt: 168.22 g/mol
InChI Key: BIQAGSSFDBPDNT-UHFFFAOYSA-N
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Patent
US05869686

Procedure details

9.63 g (56.6 mmol) [Bis(methylmercapto)methylene]-malononitrile was suspended in 50 ml water and treated with 3.7 ml (67.9 mmol) methylhydrazine. The mixture was heated at boiling for 1 hour, the reaction solution cooled, the precipitate suction filtered and recrystallised from ethanol.
Quantity
9.63 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
3.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CS[C:3](=[C:6]([C:9]#[N:10])[C:7]#[N:8])[S:4][CH3:5].[CH3:11][NH:12][NH2:13]>O>[NH2:8][C:7]1[C:6]([C:9]#[N:10])=[C:3]([S:4][CH3:5])[N:12]([CH3:11])[N:13]=1

Inputs

Step One
Name
Quantity
9.63 g
Type
reactant
Smiles
CSC(SC)=C(C#N)C#N
Step Two
Name
methylhydrazine
Quantity
3.7 mL
Type
reactant
Smiles
CNN
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution cooled
FILTRATION
Type
FILTRATION
Details
the precipitate suction filtered
CUSTOM
Type
CUSTOM
Details
recrystallised from ethanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC1=NN(C(=C1C#N)SC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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